molecular formula C17H23BN2O2 B13985912 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile

Cat. No.: B13985912
M. Wt: 298.2 g/mol
InChI Key: JCMCJSCRGYCHLE-UHFFFAOYSA-N
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Description

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile typically involves the formation of the dioxaborolane ring followed by its attachment to the pyridine and cyclopentane moieties. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a pyridine derivative under specific conditions, such as the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile is unique due to its combination of a dioxaborolane ring with a pyridine and cyclopentane moiety.

Properties

Molecular Formula

C17H23BN2O2

Molecular Weight

298.2 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopentane-1-carbonitrile

InChI

InChI=1S/C17H23BN2O2/c1-15(2)16(3,4)22-18(21-15)13-7-10-20-14(11-13)17(12-19)8-5-6-9-17/h7,10-11H,5-6,8-9H2,1-4H3

InChI Key

JCMCJSCRGYCHLE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3(CCCC3)C#N

Origin of Product

United States

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